AZ1495

Kinase Selectivity IRAK1 IRAK4

AZ1495 is the definitive tool compound for MYD88 L265P mutant DLBCL research. Unlike IRAK4-selective inhibitors (e.g., PF-06650833), its balanced dual IRAK4/IRAK1 inhibition (IC50: 5 nM / 23 nM) and sub‑nanomolar IRAK4 binding (Kd 0.0007 μM) are essential for maximal pathway suppression. Its unique polypharmacology—CLK1 (50 nM), CLK2 (5 nM), CLK4 (8 nM), haspin (4 nM)—enables systems‑biology studies of multi‑kinase networks. Critically, only AZ1495 has demonstrated in vivo tumor regression synergy with ibrutinib in ABC‑DLBCL models, making it indispensable for BTK‑inhibitor resistance research. For MYD88‑driven lymphoma programs, no substitute matches this empirically validated profile.

Molecular Formula C21H31N5O2
Molecular Weight 385.51
CAS No. 2196204-23-4
Cat. No. B608126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ1495
CAS2196204-23-4
SynonymsIRAK4 inhibitor 28;  IRAK4-IN-28;  IRAK4IN28;  IRAK4 IN 28;  IRAK4IN-28;  IRAK4 IN-28;  IRAK4-IN28;  IRAK4-IN 28
Molecular FormulaC21H31N5O2
Molecular Weight385.51
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5
InChIInChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)
InChIKeyDJVYXMINSBMUHH-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ1495 (CAS 2196204-23-4) Procurement Guide: An Orally Active IRAK4 Inhibitor for Mutant MYD88 DLBCL Research


AZ1495 (also known as compound 28) is a small-molecule, orally active inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) and IRAK1, belonging to the pyrrolopyrimidine chemical class [1]. It exhibits sub-nanomolar binding affinity for IRAK4 (Kd = 0.0007 μM) and potently inhibits IRAK4 and IRAK1 kinase activity with IC50 values of 5 nM and 23 nM, respectively [1]. The compound was developed by AstraZeneca and is primarily investigated for its activity in preclinical models of mutant MYD88 L265P diffuse large B-cell lymphoma (DLBCL) [2].

Why AZ1495 Cannot Be Substituted with a Generic IRAK4 Inhibitor in MYD88-Mutant Lymphoma Models


Generic substitution among IRAK4 inhibitors is not scientifically valid due to significant variance in their kinase selectivity profiles, cellular potency in specific genetic backgrounds, and in vivo efficacy. While many IRAK4 inhibitors show potent biochemical activity, their therapeutic window and efficacy in MYD88 L265P mutant DLBCL models are highly compound-dependent [1]. AZ1495's specific pyrrolopyrimidine scaffold confers a unique combination of IRAK4/IRAK1 dual inhibition and potent activity against CLK family kinases, a profile not shared by clinical candidates like PF-06650833 or BAY1834845 [2][3]. Furthermore, the proven in vivo synergy of AZ1495 with the BTK inhibitor ibrutinib in ABC-DLBCL models is a specific, empirically validated combination that cannot be assumed for other IRAK4 inhibitors [4].

Quantitative Differentiation of AZ1495: Direct Comparative Evidence for Scientific Selection


Comparative Kinase Selectivity: AZ1495 Exhibits Potent Dual IRAK4/IRAK1 and CLK Family Inhibition

AZ1495 differentiates itself from clinical-stage IRAK4 inhibitors like PF-06650833 (zimlovisertib) and BAY1834845 (zabedosertib) through its broader kinome inhibition profile. While PF-06650833 is highly selective for IRAK4 (IC50 = 0.2 nM) [1], and BAY1834845 also primarily targets IRAK4 (IC50 = 3.55 nM) [2], AZ1495 demonstrates potent activity against multiple kinases. Specifically, AZ1495 inhibits IRAK4 (IC50 = 5 nM) and IRAK1 (IC50 = 23 nM), and also shows significant off-target activity against CLK1 (IC50 = 50 nM), CLK2 (IC50 = 5 nM), CLK4 (IC50 = 8 nM), and haspin (IC50 = 4 nM) [3].

Kinase Selectivity IRAK1 IRAK4 CLK Polypharmacology

Cellular Selectivity: AZ1495 Potently Inhibits NF-κB in ABC-DLBCL Cell Lines

AZ1495 demonstrates clear cellular selectivity for the activated B-cell like (ABC) subtype of DLBCL, which is driven by MYD88 L265P mutations. In cellular assays, AZ1495 inhibits IRAK4 with an IC50 of 52 nM, which is approximately 10-fold less potent than its biochemical IC50 but still indicative of strong cellular activity . It potently inhibits NF-κB activation and proliferation in OCI-LY10 cells, a well-established model of mutant MYD88 L265P ABC-DLBCL, in a dose-dependent manner [1]. In contrast, a structurally distinct IRAK4 inhibitor (Compound 22) with similar biochemical potency (IRAK4 IC50 = 8.7 nM) was reported to have an anti-proliferative IC50 of 248 nM against OCI-LY10 cells, suggesting AZ1495's specific chemotype may confer superior cellular efficacy [2].

NF-κB Signaling ABC-DLBCL OCI-LY10 Cellular IC50 MYD88 Mutation

In Vivo Pharmacodynamics: AZ1495 Demonstrates Synergistic Tumor Regression with Ibrutinib

A key differentiator for AZ1495 is its empirically validated in vivo efficacy in combination with the BTK inhibitor ibrutinib. In a CB.17 SCID mouse xenograft model using OCI-LY10 cells (a model of mutant MYD88 L265P ABC-DLBCL), daily oral administration of AZ1495 at 12.5 mg/kg as a single agent showed modest anti-tumor activity [1]. However, the combination of AZ1495 with ibrutinib led to significant tumor regression, an effect not observed with either agent alone and which was well-tolerated [1]. In contrast, the clinical candidate BAY1830839, another IRAK4 inhibitor, has been shown to synergize with the PI3K inhibitor copanlisib, not a BTK inhibitor, in similar ABC-DLBCL models [2].

In Vivo Efficacy Tumor Regression Ibrutinib Synergy ABC-DLBCL Xenograft Combination Therapy

Potent Biochemical Affinity and Selectivity Profile

AZ1495 exhibits high binding affinity for IRAK4 with a dissociation constant (Kd) of 0.0007 μM (0.7 nM) . This affinity is superior to that of the multi-kinase inhibitor pacritinib for IRAK1 (IC50 < 20 nM) [1], and compares favorably to the clinical candidate zabedosertib (BAY1834845), which has a reported IRAK4 IC50 of 3.55 nM [2]. Furthermore, AZ1495 demonstrates 4.6-fold selectivity for IRAK4 over IRAK1 (IC50: 5 nM vs. 23 nM), a profile that may be advantageous in certain disease contexts where sparing IRAK1 is not required .

Binding Affinity Kd IRAK4 IRAK1 Kinase Selectivity

High-Value Application Scenarios for AZ1495 Based on Quantitative Differentiation


Investigating Dual IRAK4/IRAK1 Inhibition in MYD88-Mutant Lymphoma

AZ1495 is the optimal tool compound for research focused on the therapeutic hypothesis that dual inhibition of IRAK4 and IRAK1 is required for maximal efficacy in MYD88 L265P mutant DLBCL. Its balanced potency against both kinases (IC50: 5 nM and 23 nM, respectively) and validated in vivo synergy with ibrutinib make it a superior choice over highly selective IRAK4 inhibitors like PF-06650833, which do not target IRAK1 [1].

Studying Resistance to BTK Inhibitors in ABC-DLBCL

The published data demonstrating that AZ1495 synergizes with ibrutinib to induce tumor regression in an ABC-DLBCL model [2] makes this compound invaluable for dissecting mechanisms of primary or acquired resistance to BTK inhibitors. AZ1495 should be prioritized over other IRAK4 inhibitors (e.g., BAY1830839) that have been shown to synergize with PI3K inhibitors instead [3].

Chemical Probe for Polypharmacological Effects in Kinase Signaling

For systems biology or kinase signaling studies where the goal is to understand the functional consequences of inhibiting a specific multi-kinase network (including IRAK4, IRAK1, and CLK family members), AZ1495 is uniquely appropriate. Its activity against CLK1 (50 nM), CLK2 (5 nM), CLK4 (8 nM), and haspin (4 nM) [4] provides a distinct pharmacological fingerprint not matched by more selective clinical candidates like PF-06650833 or BAY1834845.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ1495

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.